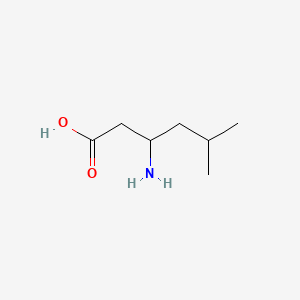

3-Amino-5-methylhexanoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-amino-5-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)3-6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLYMSIKVLAPCAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369992 | |

| Record name | 3-Amino-5-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3653-34-7 | |

| Record name | 3-Amino-5-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-beta -Homoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-5-methylhexanoic Acid: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-methylhexanoic acid, a chiral β-amino acid also known as β-homoleucine, is a molecule of significant interest in medicinal chemistry and drug development. It serves as a crucial building block in the synthesis of pharmacologically active compounds, most notably as a key intermediate in the production of Pregabalin, a widely used medication for neuropathic pain and epilepsy. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and synthesis of this compound, with a focus on its enantioselective preparation and analytical characterization. Detailed experimental protocols for its synthesis and analysis are provided, alongside a summary of its known, albeit limited, direct biological activities.

Structure and Nomenclature

This compound is a derivative of hexanoic acid with an amino group at the third carbon and a methyl group at the fifth carbon. Its structure features a chiral center at the C3 position, leading to the existence of two enantiomers: (S)-3-Amino-5-methylhexanoic acid and (R)-3-Amino-5-methylhexanoic acid. The stereochemistry at this position is critical for the biological activity of its derivatives.[1]

IUPAC Name: this compound Common Synonyms: β-Homoleucine, 3-isobutyl-β-alanine CAS Number: 3653-34-7 (racemic)[2][3], 22818-43-5 ((S)-enantiomer)[4], 91298-67-8 ((R)-enantiomer)[5] Molecular Formula: C₇H₁₅NO₂ Molecular Weight: 145.20 g/mol [2]

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and synthesis. A summary of its key properties is presented in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Appearance | White crystalline solid | [6] |

| Melting Point | 222-228 °C (decomposes) | [7] |

| Boiling Point | 249.1 ± 23.0 °C (Predicted) | [7] |

| Density | 1.014 ± 0.06 g/cm³ (Predicted) | [7] |

Table 2: Chemical and Computed Properties

| Property | Value | Reference(s) |

| XLogP3 | -1.7 | [4] |

| Hydrogen Bond Donor Count | 2 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

| Rotatable Bond Count | 4 | [6] |

| Topological Polar Surface Area | 63.3 Ų | [4] |

| pKa (predicted) | Acidic: ~4.5, Basic: ~10.5 |

Biological Activity and Significance

The primary biological significance of this compound lies in its role as a precursor to (S)-3-(aminomethyl)-5-methylhexanoic acid, commercially known as Pregabalin. The biological activity of Pregabalin is attributed to the (S)-enantiomer.[8] Pregabalin exerts its therapeutic effects by binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the influx of calcium into nerve terminals, which in turn diminishes the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.

Direct biological activities of this compound (β-homoleucine) are not extensively documented. However, as a β-amino acid, it is known to be more resistant to metabolic degradation by proteases and peptidases compared to its α-amino acid counterparts.[9] This metabolic stability makes β-amino acids, including β-homoleucine, attractive components for the design of peptidomimetics with improved pharmacokinetic profiles.[1] Some studies suggest that leucine and its metabolites can influence muscle protein synthesis through the mTOR signaling pathway, though direct evidence for β-homoleucine's involvement is limited.[10]

Experimental Protocols

Enantioselective Synthesis of (S)-3-Amino-5-methylhexanoic Acid via Chiral Resolution

A common method for obtaining enantiomerically pure (S)-3-Amino-5-methylhexanoic acid involves the resolution of a racemic precursor, (±)-3-(carbamoylmethyl)-5-methylhexanoic acid, using a chiral resolving agent such as (R)-(+)-α-phenylethylamine. The resulting diastereomeric salts can be separated by fractional crystallization, followed by a Hofmann rearrangement to yield the desired (S)-enantiomer.

Experimental Workflow: Chiral Resolution and Hofmann Rearrangement

Caption: Workflow for the synthesis of (S)-3-Amino-5-methylhexanoic acid.

Protocol for Chiral Resolution:

-

Salt Formation: Dissolve racemic (±)-3-(carbamoylmethyl)-5-methylhexanoic acid in a suitable solvent mixture, such as chloroform and ethanol.

-

Add (R)-(+)-α-phenylethylamine to the solution.

-

Heat the mixture to achieve complete dissolution, then cool slowly to allow for the fractional crystallization of the diastereomeric salts. The less soluble (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid (R)-(+)-α-phenylethylamine salt will precipitate.

-

Isolation: Filter the precipitated salt and wash with a cold solvent.

-

Liberation of the Free Acid: Treat the isolated diastereomeric salt with a strong acid, such as hydrochloric acid, to liberate the (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid.

Protocol for Hofmann Rearrangement:

-

Reaction Setup: Dissolve the enantiomerically enriched (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid in an aqueous solution of sodium hydroxide.

-

Reagent Addition: Cool the solution and slowly add a solution of sodium hypobromite (prepared from bromine and sodium hydroxide).

-

Reaction: Warm the reaction mixture to facilitate the rearrangement.

-

Workup: Acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the crude (S)-3-Amino-5-methylhexanoic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of isopropyl alcohol and water.[11]

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

The enantiomeric purity of this compound can be determined by chiral HPLC. This typically involves the use of a chiral stationary phase (CSP) that can differentiate between the two enantiomers.

Experimental Workflow: Chiral HPLC Analysis

Caption: General workflow for chiral HPLC analysis.

General HPLC Method:

-

Column: A chiral stationary phase column, such as one based on a polysaccharide derivative (e.g., Chiralpak series).

-

Mobile Phase: A mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol. The exact ratio will need to be optimized for the specific column and enantiomers.[12]

-

Flow Rate: Typically around 1.0 mL/min.[12]

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is common for compounds lacking a strong chromophore. Alternatively, mass spectrometry (MS) can be used for detection.[12]

-

Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent. Derivatization with a UV-active or fluorescent tag can be employed to enhance detection sensitivity.

Conclusion

This compound is a valuable chiral building block with established importance in the pharmaceutical industry. Its synthesis, particularly the enantioselective preparation of the (S)-enantiomer, is a well-explored area with multiple established protocols. While its direct biological activities are not as well-characterized as its derivatives, its properties as a metabolically stable β-amino acid suggest potential for its use in the development of novel peptidomimetics. Further research into the direct biological interactions of this compound could unveil new therapeutic applications for this versatile molecule. This guide provides a foundational understanding for researchers and developers working with this important chemical entity.

References

- 1. US20110144383A1 - Process for preparing (s)-3-(aminomethyl)-5-methylhexanoic acid - Google Patents [patents.google.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 3653-34-7 [chemicalbook.com]

- 4. (S)-3-Amino-5-methyl-hexanoic acid | C7H15NO2 | CID 2761525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-3-Amino-5-methyl-hexanoic acid | C7H15NO2 | CID 6934243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-3-Amino-5-methyl-hexanoic acid (22818-43-5) for sale [vulcanchem.com]

- 7. GSRS [precision.fda.gov]

- 8. (R)-3-Amino-5-methyl-hexanoic acid | 91298-67-8 | Benchchem [benchchem.com]

- 9. β-Homoleucine - Wikipedia [en.wikipedia.org]

- 10. Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US20080306292A1 - Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid - Google Patents [patents.google.com]

- 12. yakhak.org [yakhak.org]

(S)-3-Amino-5-methylhexanoic Acid: A Comprehensive Technical Guide on its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-5-methylhexanoic acid, widely known as Pregabalin, is a potent and selective ligand for the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels (VGCCs). Its primary mechanism of action involves the modulation of neurotransmitter release, which underpins its therapeutic efficacy as an anticonvulsant, analgesic for neuropathic pain, and anxiolytic. This technical guide provides an in-depth overview of the biological activity of (S)-3-Amino-5-methylhexanoic acid, presenting key quantitative data, detailed experimental protocols for its characterization, and a visual representation of its mechanism of action and the preclinical workflow for the development of related compounds.

Introduction

(S)-3-Amino-5-methylhexanoic acid is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). However, it does not exert its effects through direct interaction with GABA receptors. Instead, its biological activity is primarily mediated by its high-affinity binding to the α2δ-1 and α2δ-2 subunits of presynaptic VGCCs.[1][2] This interaction is crucial for its therapeutic effects in a variety of neurological and psychiatric disorders. Understanding the precise molecular interactions and downstream consequences of this binding is essential for the development of novel therapeutics targeting this pathway.

Quantitative Data

The biological activity of (S)-3-Amino-5-methylhexanoic acid has been extensively characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data related to its binding affinity, pharmacokinetics, and preclinical efficacy.

Table 1: Binding Affinity of (S)-3-Amino-5-methylhexanoic Acid and Analogs for α2δ Subunits

| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| (S)-3-Amino-5-methylhexanoic acid (Pregabalin) | α2δ-1 (Human, recombinant) | [3H]-Gabapentin Competition | 32 | - | [1] |

| (S)-3-Amino-5-methylhexanoic acid (Pregabalin) | α2δ-2 (Human, recombinant) | [3H]-Gabapentin Competition | - | - | [1] |

| (S)-3-Amino-5-methylhexanoic acid (Pregabalin) | α2δ (Porcine brain) | [3H]-Gabapentin Competition | - | 84 | [3] |

| Gabapentin | α2δ-1 (Human, recombinant) | [3H]-Gabapentin Competition | 40 | - | [1] |

| (R)-3-Amino-5-methylhexanoic acid | α2δ (Porcine brain) | [3H]-Gabapentin Competition | - | >10,000 | [3] |

| 4-Methylpregabalin ((3R,4R)-enantiomer) | α2δ | [3H]-Gabapentin Competition | - | ~21 | [4] |

Table 2: Pharmacokinetic Properties of (S)-3-Amino-5-methylhexanoic Acid (Pregabalin)

| Species | Route | Bioavailability (%) | Tmax (h) | Half-life (t1/2) (h) | Metabolism | Reference |

| Human | Oral | ≥90 | ~1 | 6.3 | Negligible (<2%) | [5] |

| Rat | Oral | - | - | - | Negligible | [6] |

| Monkey | Oral | - | - | - | Negligible | [6] |

Table 3: Preclinical Efficacy of (S)-3-Amino-5-methylhexanoic Acid (Pregabalin) in Animal Models of Neuropathic Pain

| Animal Model | Species | Endpoint | Route | Effective Dose Range | Reference |

| Chronic Constriction Injury (CCI) | Rat | Mechanical Allodynia | i.p. | 10 - 100 mg/kg | [7] |

| Spinal Nerve Ligation (SNL) | Rat | Tactile Allodynia | i.p. | 3 - 30 mg/kg | [8] |

| Streptozotocin-induced Diabetic Neuropathy | Rat | Mechanical Hyperalgesia | p.o. | 10 - 100 mg/kg | [8] |

| Formalin Test (Phase 2) | Rat | Nocifensive Behavior | s.c. | 30 mg/kg | [8] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action of (S)-3-Amino-5-methylhexanoic acid involves its selective binding to the α2δ subunit of presynaptic voltage-gated calcium channels.[1][2] This binding reduces the influx of calcium into the presynaptic terminal upon depolarization, which in turn decreases the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[2][9] The reduction in neurotransmitter release is believed to be the key event that leads to its therapeutic effects.

Recent evidence also suggests that (S)-3-Amino-5-methylhexanoic acid can modulate the activity of NMDA receptors, which are critical for central sensitization in chronic pain states.[10] This modulation may be an indirect consequence of the reduced glutamate release. Furthermore, some studies have implicated the involvement of protein kinase A (PKA) and protein kinase C (PKC) in the downstream signaling pathways affected by pregabalin.[11][12]

Experimental Protocols

The characterization of the biological activity of (S)-3-Amino-5-methylhexanoic acid and its analogs relies on a series of well-established experimental protocols. Below are detailed methodologies for key assays.

Radioligand Binding Assay for α2δ Subunit Affinity

This protocol describes a competitive binding assay to determine the affinity of a test compound for the α2δ subunit using [3H]-Gabapentin or [3H]-Pregabalin as the radioligand.

Materials:

-

Membrane preparation from porcine brain or cells expressing recombinant human α2δ-1 or α2δ-2 subunits.

-

[3H]-Gabapentin or [3H]-Pregabalin (specific activity ~20-60 Ci/mmol).

-

Test compounds (e.g., (S)-3-Amino-5-methylhexanoic acid).

-

Binding buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

-

Unlabeled Gabapentin or Pregabalin for non-specific binding determination.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Thaw the membrane preparation on ice and resuspend in binding buffer to a final protein concentration of 50-200 µ g/well .

-

In a 96-well plate, add in triplicate:

-

Total binding: 50 µL of binding buffer.

-

Non-specific binding: 50 µL of 10 µM unlabeled Gabapentin or Pregabalin.

-

Test compound: 50 µL of the test compound at various concentrations.

-

-

Add 50 µL of [3H]-Gabapentin or [3H]-Pregabalin to each well to a final concentration of 1-5 nM.

-

Add 100 µL of the membrane preparation to each well.

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials with 4 mL of scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology to Measure Calcium Channel Currents

This protocol details the recording of voltage-gated calcium channel currents from cultured dorsal root ganglion (DRG) neurons to assess the modulatory effects of (S)-3-Amino-5-methylhexanoic acid.

Materials:

-

Primary culture of DRG neurons.

-

External solution (in mM): 140 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with TEA-OH.

-

Internal (pipette) solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH.

-

Patch-clamp amplifier and data acquisition system.

-

Borosilicate glass pipettes (resistance 3-5 MΩ).

-

Micromanipulator.

-

Perfusion system.

Procedure:

-

Prepare DRG neuron cultures on glass coverslips.

-

Place a coverslip in the recording chamber and perfuse with the external solution.

-

Pull a glass pipette and fill it with the internal solution.

-

Under microscopic guidance, approach a neuron with the pipette and form a giga-ohm seal (>1 GΩ) by applying gentle suction.

-

Rupture the cell membrane by applying a brief pulse of suction to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -80 mV.

-

Record baseline calcium currents by applying depolarizing voltage steps (e.g., from -60 mV to +50 mV in 10 mV increments for 200 ms).

-

Perfuse the cell with the external solution containing the test compound (e.g., (S)-3-Amino-5-methylhexanoic acid) at the desired concentration.

-

After a stable effect is observed, record the calcium currents again using the same voltage-step protocol.

-

Analyze the data by measuring the peak current amplitude at each voltage step before and after drug application.

-

Construct current-voltage (I-V) curves to visualize the effect of the compound on the calcium channel activity.

In Vivo Microdialysis for Measurement of Neurotransmitter Release

This protocol describes the use of in vivo microdialysis to measure the extracellular levels of glutamate and substance P in the spinal cord of an animal model of neuropathic pain following administration of (S)-3-Amino-5-methylhexanoic acid.

Materials:

-

Animal model of neuropathic pain (e.g., CCI or SNL rat).

-

Microdialysis probe (e.g., 2 mm membrane length, 20 kDa cutoff).

-

Stereotaxic apparatus.

-

Syringe pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF) (in mM): 147 NaCl, 3 KCl, 1.2 CaCl2, 1.2 MgCl2, pH 7.4.

-

Analytical system for glutamate (e.g., HPLC with fluorescence detection) and substance P (e.g., ELISA).

Procedure:

-

Anesthetize the animal and place it in the stereotaxic apparatus.

-

Implant the microdialysis probe into the dorsal horn of the spinal cord.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period of at least 60 minutes.

-

Collect baseline dialysate samples every 20 minutes for at least 60 minutes.

-

Administer (S)-3-Amino-5-methylhexanoic acid (e.g., intraperitoneally).

-

Continue to collect dialysate samples for several hours post-administration.

-

Analyze the concentration of glutamate and substance P in the dialysate samples using the appropriate analytical method.

-

Express the results as a percentage of the baseline concentration for each neurotransmitter.

Preclinical Drug Discovery Workflow

The discovery and development of novel α2δ ligands with improved therapeutic profiles follows a structured preclinical workflow. This process involves a series of in vitro and in vivo assays to identify and characterize promising lead compounds.

Conclusion

(S)-3-Amino-5-methylhexanoic acid is a well-characterized molecule with a defined mechanism of action that has translated into significant clinical benefit for patients with epilepsy, neuropathic pain, and anxiety disorders. Its high affinity and selectivity for the α2δ subunit of voltage-gated calcium channels provide a clear molecular target for its therapeutic effects. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers in the field. Future research may focus on developing novel α2δ ligands with improved pharmacokinetic profiles, enhanced efficacy, and reduced side effects, guided by the principles and methodologies outlined herein.

References

- 1. Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pregabalin as a Pain Therapeutic: Beyond Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-Methylpregabalin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. An improved method for patch clamp recording and calcium imaging of neurons in the intact dorsal root ganglion in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evidence that pregabalin reduces neuropathic pain by inhibiting the spinal release of glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pregabalin activates ROMK1 channels via cAMP-dependent protein kinase and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Calcium Channel α2δ Ligands Mirogabalin, Pregabalin, and Gabapentin: Advancements in Diabetic Peripheral Neuropathic Pain Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

(R)-3-Amino-5-methylhexanoic Acid: A Chiral Building Block for Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-5-methylhexanoic acid, a non-proteinogenic β-amino acid, has emerged as a crucial chiral building block in the pharmaceutical industry. Its structural features, particularly the stereocenter at the C3 position, make it a valuable precursor for the synthesis of complex, biologically active molecules. The precise spatial arrangement of the amino group is paramount for the therapeutic efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the properties, synthesis, and applications of (R)-3-Amino-5-methylhexanoic acid, with a focus on its role in drug development.

Physicochemical Properties

(R)-3-Amino-5-methylhexanoic acid is a white solid with the following properties:

| Property | Value | Source |

| IUPAC Name | (3R)-3-amino-5-methylhexanoic acid | [1] |

| Molecular Formula | C₇H₁₅NO₂ | [1][2] |

| Molecular Weight | 145.20 g/mol | [1][2][3] |

| CAS Number | 91298-67-8 | [1] |

| Boiling Point | 249.1 ± 23.0 °C (Predicted) | [2][4] |

| Density | 1.014 ± 0.06 g/cm³ (Predicted) | [2][4] |

| InChI Key | MLYMSIKVLAPCAK-ZCFIWIBFSA-N |

Synthesis of (R)-3-Amino-5-methylhexanoic Acid

The enantiomerically pure synthesis of (R)-3-Amino-5-methylhexanoic acid is most commonly achieved through the resolution of a racemic precursor, followed by a chemical transformation. The key intermediate is (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid, which is then converted to the target molecule via a Hofmann rearrangement.

Synthetic Workflow

The overall synthetic strategy can be visualized as follows:

Experimental Protocols

The following protocols are a synthesis of information from various patented processes and represent a viable route to the target compound.

Step 1: Resolution of (±)-3-(carbamoylmethyl)-5-methylhexanoic acid

This step involves the separation of the racemic mixture of 3-(carbamoylmethyl)-5-methylhexanoic acid using a chiral resolving agent.

-

Materials:

-

(±)-3-(carbamoylmethyl)-5-methylhexanoic acid

-

(S)-(+)-phenylglycinol

-

Ethyl acetate

-

Methanol

-

33% Hydrochloric acid

-

Sodium hydroxide

-

-

Procedure:

-

To a mixture of ethyl acetate and methanol, add 10 g of racemic 3-(carbamoylmethyl)-5-methylhexanoic acid.[5]

-

Add 6.6 g of (S)-(+)-phenylglycinol and heat the mixture to reflux (approximately 68 °C) to achieve complete dissolution.[5]

-

Slowly cool the mixture to 25 °C to induce crystallization of the (S)-(+)-phenylglycinol salt of (S)-(+)-3-(carbamoylmethyl)-5-methylhexanoic acid.[5]

-

Filter the solid and wash with ethyl acetate. The mother liquor, which is enriched with the (R)-enantiomer salt, is retained for the next step.

-

The mother liquor is concentrated, and the residue is dissolved in an aqueous solution of sodium hydroxide.

-

The alkaline aqueous phase is heated to 60 °C, and 33% hydrochloric acid is added dropwise over 10 minutes to adjust the pH to 1-1.5.[5]

-

Cool the solution slowly to 20-25 °C to precipitate the crude (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid.[5]

-

Filter the solid, wash with water, and dry under reduced pressure at 50 °C.[5]

-

Step 2: Hofmann Rearrangement of (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid

This step converts the amide precursor into the desired primary amine with the loss of one carbon atom.

-

Materials:

-

(R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid

-

Sodium hydroxide

-

Bromine or Sodium hypobromite solution

-

-

Procedure:

-

Dissolve (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid in an aqueous solution of sodium hydroxide.

-

Cool the solution to 0-5 °C.

-

Slowly add a solution of sodium hypobromite (prepared by adding bromine to a cold sodium hydroxide solution) while maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is typically stirred at a low temperature and then gradually warmed to complete the rearrangement. The exact conditions for the Hofmann rearrangement can vary, but the general principle involves the formation of an N-bromoamide intermediate which then rearranges to an isocyanate, followed by hydrolysis to the amine.[6]

-

Upon completion of the reaction, the pH of the solution is adjusted to isolate the (R)-3-Amino-5-methylhexanoic acid.

-

Characterization Data

The precursor, (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid, has been characterized by various spectroscopic methods.

| Compound | Spectroscopic Data |

| (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid | Mass Spectrum (protonated): m/z 188[7]IR (cm⁻¹): 1712 (acid C=O), 1644 (amide C=O)[7]¹H NMR (ppm): δ 6.76 and δ 7.43 (amide -NH₂)[7] |

Chiral Analysis

The enantiomeric purity of (R)-3-Amino-5-methylhexanoic acid is critical for its use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is a common technique for determining the enantiomeric excess.

General Chiral HPLC Method

-

Column: A chiral stationary phase (CSP) based on a macrocyclic glycopeptide, such as teicoplanin, is often effective for the direct separation of amino acid enantiomers.[8][9]

-

Mobile Phase: A polar ionic or polar organic mobile phase is typically used. A mixture of methanol or ethanol with a small amount of an acidic or basic modifier (e.g., acetic acid, formic acid, or diethylamine) can be effective.

-

Detection: UV detection at a low wavelength (e.g., 200-220 nm) or mass spectrometry (MS) can be used.

The workflow for chiral HPLC analysis is as follows:

References

- 1. (R)-3-Amino-5-methyl-hexanoic acid | C7H15NO2 | CID 6934243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-3-Amino-5-methylhexanoic acid [myskinrecipes.com]

- 3. scbt.com [scbt.com]

- 4. (R)-3-Amino-5-methylhexanoic acid [myskinrecipes.com]

- 5. Process for the preparation of (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid and of pregabalin and synthesis intermediates - Eureka | Patsnap [eureka.patsnap.com]

- 6. chemistwizards.com [chemistwizards.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 9. sigmaaldrich.com [sigmaaldrich.com]

The Synthesis of Pregabalin: An In-depth Technical Guide to the Role of 3-Amino-5-methylhexanoic Acid Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to (S)-Pregabalin, an important anticonvulsant and neuropathic pain agent. The focus of this document is on the pivotal role of 3-amino-5-methylhexanoic acid and its derivatives as key precursors and intermediates. Detailed experimental protocols, comparative quantitative data, and visual representations of the synthetic pathways are presented to offer a thorough understanding for researchers and professionals in the field of drug development and organic synthesis.

Introduction

Pregabalin, chemically known as (S)-3-(aminomethyl)-5-methylhexanoic acid, is a gamma-aminobutyric acid (GABA) analogue that has found widespread use in the treatment of epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder. The biological activity of Pregabalin resides almost exclusively in the (S)-enantiomer, making its stereoselective synthesis a critical aspect of its commercial production. A variety of synthetic strategies have been developed to achieve high enantiopurity, many of which utilize derivatives of this compound as central building blocks. This guide will explore four major industrial and academic approaches: classical resolution of a racemic precursor followed by Hofmann rearrangement, asymmetric hydrogenation, enzymatic resolution, and the use of chiral auxiliaries.

Classical Resolution and Hofmann Rearrangement

This pathway is a well-established and industrially significant method for the production of (S)-Pregabalin. It involves the synthesis of a racemic intermediate, 3-(carbamoylmethyl)-5-methylhexanoic acid, which is then resolved using a chiral amine. The desired (R)-enantiomer of the amide is subsequently converted to (S)-Pregabalin via a Hofmann rearrangement.

Synthesis of Racemic 3-(Carbamoylmethyl)-5-methylhexanoic Acid

The synthesis of the key racemic intermediate, (±)-3-(carbamoylmethyl)-5-methylhexanoic acid, typically begins with the Knoevenagel condensation of isovaleraldehyde and diethyl malonate, followed by a Michael addition with a cyanide source. Subsequent hydrolysis and decarboxylation afford 3-isobutylglutaric acid. This diacid is then converted to 3-isobutylglutaric anhydride, which upon aminolysis with ammonia, yields the target racemic amide.

Experimental Protocol: Synthesis of 3-Isobutylglutaric Anhydride and Aminolysis

Part A: Synthesis of 3-Isobutylglutaric Anhydride

-

Combine 3-isobutylglutaric acid (156 g) and acetyl chloride (130 g) in a suitable reaction vessel.

-

Heat the mixture to reflux and maintain for 16 hours.

-

Distill the mixture at atmospheric pressure until the distillate reflux temperature reaches 135°C.

-

Cool the mixture and perform vacuum distillation to obtain 3-isobutylglutaric acid anhydride (129 g). The boiling point is 127-128°C at 1 mm Hg.[1]

Part B: Aminolysis to (±)-3-(Carbamoylmethyl)-5-methylhexanoic Acid

-

Combine aqueous ammonia (308 g of 28% ammonium hydroxide, 5.06 mol), water (431 g), and methyl tert-butyl ether (200 g) in a reaction vessel and cool to 15°C.

-

Add 3-isobutylglutaric acid anhydride to the cooled mixture, allowing the reaction temperature to warm to 50-60°C.

-

Cool the reaction mixture to 20-25°C.

-

Evaporate the solvent and adjust the pH of the solution to 1.0 with concentrated hydrochloric acid.

-

Add water (200 mL) and filter the resulting mixture.

-

Wash the solid with water (200 mL) and dry under reduced pressure to yield (±)-3-(carbamoylmethyl)-5-methylhexanoic acid as an off-white solid (408 g).[2]

Classical Resolution of (±)-3-(Carbamoylmethyl)-5-methylhexanoic Acid

The racemic mixture of 3-(carbamoylmethyl)-5-methylhexanoic acid is resolved using a chiral resolving agent, most commonly (R)-(+)-1-phenylethylamine. This forms a pair of diastereomeric salts, one of which is less soluble and preferentially crystallizes from the solution.

Experimental Protocol: Resolution with (R)-(+)-1-Phenylethylamine

-

Heat a mixture of (±)-3-(carbamoylmethyl)-5-methylhexanoic acid (50 g), (R)-(+)-1-phenylethylamine (23.6 g), chloroform (580 ml), and ethanol (12 ml) to 55°C for 30 minutes.

-

Cool the reaction mixture to 30-35°C and stir for 30 minutes.

-

Filter the separated solid and wash it with chloroform (90 ml).

-

Dry the solid under vacuum at 50°C for 6 hours to afford 33.0 g of the (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid • (R)-(+)-1-phenylethylamine salt.[3]

-

To liberate the free acid, dissolve the salt in water and add concentrated hydrochloric acid until the pH is approximately 1.5-1.7.

-

Cool the mixture to 0-10°C and filter the solid.

-

Wash the solid with cold water and dry under reduced pressure to obtain (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid.

Hofmann Rearrangement to (S)-Pregabalin

The resolved (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid undergoes a Hofmann rearrangement, where the amide is converted to a primary amine with one less carbon atom, yielding the desired (S)-Pregabalin. This reaction is typically carried out using an alkaline solution of bromine or sodium hypobromite.

Experimental Protocol: Hofmann Rearrangement

-

Dissolve (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid (30 g) in water (28 g) and a 50% sodium hydroxide solution (12.6 g) and cool the mixture to 5°C.

-

In a separate flask, combine water (85 g), 50% sodium hydroxide solution (53 g), and bromine (30.6 g) while maintaining a temperature below 10°C to prepare the Hofmann reagent.

-

Add the bromine solution to the solution of the amide and warm the mixture until the temperature reaches 80°C.

-

Cool the solution to 45°C and quench by adding it to a 37% hydrochloric acid solution (42 g).

-

Heat the mixture to 89°C and then cool to 3°C to crystallize the product.

-

Filter the solid, wash with a suitable solvent, and dry to obtain (S)-Pregabalin.[1]

Asymmetric Hydrogenation

Asymmetric hydrogenation offers a more direct approach to establishing the desired stereocenter. In this method, a prochiral precursor, such as a salt of 3-cyano-5-methylhex-3-enoic acid, is hydrogenated using a chiral rhodium catalyst, typically with a DuPHOS ligand, to produce the (S)-enantiomer of the corresponding saturated cyano acid with high enantioselectivity.

Experimental Protocol: Asymmetric Hydrogenation of a 3-Cyano-5-methylhex-3-enoic Acid Salt

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen), charge the tert-butylammonium salt of 3-cyano-5-methylhex-3-enoic acid and the chiral catalyst, [(R,R)-Me-DuPHOS]Rh(COD)]BF₄.

-

Add deoxygenated methanol via syringe.

-

Deoxygenate the solution by repeated partial evacuation and backfilling with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen gas (e.g., 44 psi) and stir the reaction mixture at a controlled temperature.

-

Upon completion of the reaction, the catalyst can be removed, and the resulting (S)-3-cyano-5-methylhexanoic acid salt can be carried forward to the next step.

-

Subsequent reduction of the nitrile group, for example, using a nickel catalyst, yields (S)-Pregabalin.

Enzymatic Resolution

Biocatalysis provides a green and highly selective alternative for obtaining the chiral precursors to Pregabalin. Enzymes, particularly lipases, can be used to selectively hydrolyze one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.

Enzymatic Kinetic Resolution of a Racemic Cyanoester

In one common enzymatic approach, a racemic mixture of 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester is subjected to hydrolysis by a lipase. The enzyme selectively hydrolyzes the ester group of one enantiomer, allowing for the separation of the resulting carboxylic acid from the unreacted ester.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

-

Prepare a buffered solution (e.g., Tris-HCl, 50 mM, pH 7.5).

-

Add the racemic substrate, 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE).

-

Introduce the lipase (e.g., immobilized Talaromyces thermophilus lipase).

-

The reaction can be carried out in a biphasic system (e.g., n-heptane-water) to improve efficiency.

-

Maintain the reaction at a controlled temperature (e.g., 30°C) with stirring.

-

Monitor the reaction progress by analyzing the enantiomeric excess of the product and substrate.

-

Once the desired conversion (typically around 50%) is reached, separate the phases. The aqueous phase will contain the salt of the desired (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid, while the organic phase will contain the unreacted (R)-enantiomer of the ester.[4]

-

The resulting (S)-acid can then be converted to (S)-Pregabalin through subsequent chemical transformations, including decarboxylation and reduction of the nitrile.

Enzymatic Resolution of 3-Isobutylglutarimide

An alternative enzymatic strategy involves the stereoselective ring-opening of 3-isobutylglutarimide. A suitable hydrolase can selectively open the imide ring of one enantiomer to form the corresponding (R)-3-(carbamoylmethyl)-5-methylhexanoic acid, which is the direct precursor for the Hofmann rearrangement.

Experimental Protocol: Enzymatic Ring-Opening of 3-Isobutylglutarimide

-

Dissolve 3-isobutylglutarimide in a suitable solvent.

-

Add a hydrolase, such as a lipase or esterase, to the solution.

-

Maintain the reaction at a controlled temperature (e.g., 30-45°C) for a specified time (e.g., 10-15 hours).

-

After the reaction, remove the enzyme by filtration.

-

Concentrate the reaction solution under reduced pressure.

-

Induce crystallization by cooling to 0-10°C and stirring for 1 hour.

-

Filter and dry the product to obtain (R)-3-(carbamoylmethyl)-5-methylhexanoic acid with high enantiomeric excess.[5][6]

Use of Chiral Auxiliaries

The use of a chiral auxiliary is another powerful method for controlling stereochemistry during the synthesis of Pregabalin precursors. A chiral molecule is temporarily attached to the substrate to direct a subsequent reaction to occur from a specific face, thereby creating the desired stereocenter. The auxiliary is then removed to yield the enantiomerically enriched product.

Quantitative Data Summary

The following tables summarize the reported yields and enantiomeric excess (ee) for the key steps in the different synthetic routes to Pregabalin.

Table 1: Classical Resolution and Hofmann Rearrangement

| Step | Product | Yield | Enantiomeric Excess (ee) / Purity |

| Resolution of (±)-3-(carbamoylmethyl)-5-methylhexanoic acid | (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid • (R)-(+)-1-phenylethylamine salt | ~66% | 97.71% (Chiral HPLC Purity)[3] |

| Hofmann Rearrangement | (S)-Pregabalin | High | >99% |

Table 2: Asymmetric Hydrogenation

| Substrate | Catalyst | Product | Conversion | Enantiomeric Excess (ee) |

| 3-cyano-5-methylhex-3-enoic acid salt | [Rh((R,R)-Me-DuPHOS)(COD)]BF₄ | (S)-3-cyano-5-methylhexanoate | >90% | Very high[2] |

| Methyl 3-cyano-5-methyl-hex-3-enoate | [Rh((R,R)-Et-DuPHOS)(COD)]BF₄ | Methyl (R)-3-cyano-5-methylhexanoate | 10% | 33% (R)[7] |

Table 3: Enzymatic Resolution

| Substrate | Enzyme | Product | Conversion | Enantiomeric Excess (ee) of Product |

| 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE) | Immobilized Talaromyces thermophilus lipase mutant | (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid (S-CCMA) | 49.7% | >95%[4] |

| 3-Isobutylglutarimide | Pseudomonas lipase | (R)-3-(carbamoylmethyl)-5-methylhexanoic acid | 96.1% (yield) | 99.93%[6] |

| 3-Isobutylglutarimide | Ethyl chrysanthemate esterase | (R)-3-(carbamoylmethyl)-5-methylhexanoic acid | 94.7% (yield) | 99.94%[6] |

| Racemic 3-aminomethyl-5-methylhexanoic acid methyl ester | Protease | (R)-3-aminomethyl-5-methylhexanoic acid | 51% | 97% |

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes to Pregabalin discussed in this guide.

Caption: Classical resolution and Hofmann rearrangement route to (S)-Pregabalin.

Caption: Asymmetric hydrogenation pathway for the synthesis of (S)-Pregabalin.

Caption: Enzymatic resolution strategies for the synthesis of (S)-Pregabalin.

Conclusion

The synthesis of enantiomerically pure (S)-Pregabalin is a testament to the advancements in modern organic synthesis. The choice of a particular synthetic route often depends on a variety of factors, including cost-effectiveness, scalability, environmental impact, and the desired level of purity. The classical resolution of (±)-3-(carbamoylmethyl)-5-methylhexanoic acid followed by a Hofmann rearrangement remains a robust and widely practiced industrial method. However, the development of more elegant and efficient approaches, such as asymmetric hydrogenation and enzymatic resolutions, highlights the continuous drive for greener and more atom-economical processes in pharmaceutical manufacturing. This guide has provided a detailed technical overview of these key methodologies, offering valuable insights for researchers and professionals engaged in the synthesis and development of chiral active pharmaceutical ingredients.

References

- 1. WO1996038405A1 - Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid - Google Patents [patents.google.com]

- 2. An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US20030212290A1 - Asymmetric synthesis of pregabalin - Google Patents [patents.google.com]

- 4. Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. CA2396090C - Asymmetric synthesis of pregabalin - Google Patents [patents.google.com]

A Technical Guide to the Stereochemistry and Biological Importance of 3-Amino-5-methylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-methylhexanoic acid, a chiral molecule, is a cornerstone in the development of therapeutics targeting the central nervous system. Its biological activity is critically dependent on its stereochemistry, with one enantiomer, (S)-3-(aminomethyl)-5-methylhexanoic acid, known as pregabalin, being a widely prescribed medication. This document provides a comprehensive overview of the stereochemical properties, biological mechanism, pharmacokinetic profile, and synthetic methodologies of this compound, with a focus on its therapeutically significant (S)-enantiomer.

Introduction to this compound

This compound is a gamma-aminobutyric acid (GABA) analogue.[1] Despite its structural similarity to the inhibitory neurotransmitter GABA, its mechanism of action is distinct and does not involve direct interaction with GABA receptors.[2][3] The biological significance of this compound is almost exclusively attributed to its (S)-enantiomer, pregabalin, a medication used for epilepsy, neuropathic pain, and generalized anxiety disorder.[3][4] The stereochemistry at the C3 position is the determining factor for its pharmacological activity.[5]

Stereochemistry

The molecular structure of this compound contains a chiral center at the third carbon atom (C3), giving rise to two stereoisomers (enantiomers):

-

(S)-3-Amino-5-methylhexanoic acid (also known as (S)-3-(aminomethyl)-5-methylhexanoic acid or pregabalin)[6]

-

(R)-3-Amino-5-methylhexanoic acid

The biological activity resides almost entirely in the (S)-enantiomer.[7] This stereoselectivity is a common principle in pharmacology, where the three-dimensional arrangement of a molecule dictates its ability to bind to a specific biological target.[8] The (R)-enantiomer is significantly less potent and is considered an impurity in the pharmaceutical formulation of pregabalin.[9] Consequently, the synthesis of enantiomerically pure (S)-pregabalin is a primary focus in its production.[10]

Biological Importance and Mechanism of Action

The therapeutic effects of (S)-3-Amino-5-methylhexanoic acid are mediated by its high-affinity binding to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system (CNS).[11][12]

Mechanism of Action:

-

Binding to α2δ Subunit: Pregabalin potently binds to the α2δ-1 protein of VGCCs.[12][13]

-

Modulation of Calcium Influx: This binding subtly reduces the influx of calcium into presynaptic nerve terminals during periods of high neuronal activity.[11][12]

-

Reduced Neurotransmitter Release: The decrease in calcium influx leads to a consequential reduction in the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[14]

This modulation of neurotransmitter release is the basis for pregabalin's anticonvulsant, analgesic, and anxiolytic properties.[11][15] It is crucial to note that pregabalin does not directly block the calcium channel but rather modulates its function.[2]

References

- 1. GABA analogue - Wikipedia [en.wikipedia.org]

- 2. Pharmacotherapy Update | Pregabalin (Lyrica®):Part I [clevelandclinicmeded.com]

- 3. Pregabalin Uses, Interactions & Mechanism of Action | Study.com [study.com]

- 4. (3S)-3-(aminomethyl)-5-methylhexanoic acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. (R)-3-Amino-5-methyl-hexanoic acid | 91298-67-8 | Benchchem [benchchem.com]

- 6. US8063244B2 - Process for the synthesis of pregabalin - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. US7619112B2 - Optical resolution of 3-carbamoylmethyl-5-methyl hexanoic acid - Google Patents [patents.google.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Pregabalin pharmacology and its relevance to clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pregabalin - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Amino-5-methylhexanoic Acid: A Non-Proteinogenic Amino Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-methylhexanoic acid is a non-proteinogenic β-amino acid, a class of compounds of significant interest in medicinal chemistry and drug development. Unlike its α-amino acid counterparts that are the fundamental building blocks of proteins, this compound and other β-amino acids offer unique structural properties that can be exploited to create novel therapeutics with improved pharmacological profiles. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, and its primary role as a chiral building block in the synthesis of pharmacologically active molecules.

As a chiral molecule, this compound exists as two enantiomers: (R)-3-amino-5-methylhexanoic acid and (S)-3-amino-5-methylhexanoic acid. The stereochemistry at the C3 position is a critical determinant of the biological activity of its derivatives.[1] While direct biological activity data for this compound itself is limited in publicly available research, its significance is underscored by its utility as a precursor to bioactive compounds.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₅NO₂ | [2] |

| Molecular Weight | 145.20 g/mol | [2] |

| CAS Number | 3653-34-7 (racemic) | [2] |

| 22818-43-5 ((S)-enantiomer) | ||

| 91298-67-8 ((R)-enantiomer) | [1] | |

| Appearance | White crystals | |

| Melting Point | 222-228 °C (decomposes) | |

| Solubility | Soluble in water | |

| pKa (predicted) | ~4.0 (carboxyl), ~10.5 (amino) | |

| LogP (predicted) | -1.7 |

Synthesis of this compound

The synthesis of enantiomerically pure this compound is a key challenge, often addressed through asymmetric synthesis or resolution of a racemic mixture.[1] The primary application of this amino acid as a chiral intermediate for the synthesis of (S)-Pregabalin has driven the development of several synthetic strategies.

Experimental Protocol: Chiral Auxiliary-Mediated Synthesis (General Approach)

Objective: To synthesize an enantiomer of this compound using a chiral auxiliary.

Materials:

-

Isovaleraldehyde

-

Malonic acid derivative

-

Chiral auxiliary (e.g., a chiral amine like (R)-(+)-α-phenylethylamine)[1]

-

Coupling agents (e.g., DCC, EDC)

-

Protecting group reagents (e.g., Boc anhydride)

-

Solvents (e.g., dichloromethane, ethyl acetate, methanol)

-

Reagents for deprotection and cyclization

-

Standard laboratory glassware and purification equipment (chromatography column, etc.)

Methodology:

-

Synthesis of a Racemic Precursor: A common precursor, (±)-3-(carbamoylmethyl)-5-methylhexanoic acid, can be synthesized. This is often achieved through a multi-step process starting from isovaleraldehyde and a malonate derivative.[1]

-

Resolution via Diastereomeric Salt Formation: The racemic precursor is reacted with a chiral resolving agent, such as (R)-(+)-α-phenylethylamine, in a suitable solvent. This reaction forms two diastereomeric salts.[1]

-

Fractional Crystallization: Due to their different physical properties, the diastereomeric salts can be separated by fractional crystallization. The less soluble salt will precipitate out of the solution first.

-

Isolation of the Desired Enantiomer: The crystallized diastereomeric salt is isolated by filtration. The chiral auxiliary is then removed, typically by acidification, to yield the enantiomerically enriched precursor.

-

Conversion to this compound: The enantiomerically pure precursor is then converted to the final product through a series of reactions, which may include a Hofmann rearrangement or other functional group transformations.[1]

-

Purification and Characterization: The final product is purified using techniques such as recrystallization or column chromatography. The structure and purity are confirmed by analytical methods like NMR spectroscopy and mass spectrometry.

Role in Peptidomimetics and Drug Development

β-amino acids like this compound are valuable building blocks in the design of peptidomimetics. Peptides composed of or containing β-amino acids often exhibit enhanced resistance to enzymatic degradation by proteases compared to their natural α-amino acid counterparts.[1] This increased stability can lead to improved pharmacokinetic properties and a longer duration of action for peptide-based drugs.

The additional carbon in the backbone of β-amino acids allows for the formation of unique and stable secondary structures, such as helices and sheets, which can be designed to mimic the bioactive conformations of natural peptides.[1] This makes this compound a valuable component for creating novel peptide-based therapeutics.

References

The Metabolic Inertness of 3-Amino-5-methylhexanoic Acid: A Pharmacokinetic Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-methylhexanoic acid is a chiral β-amino acid that serves as a critical building block in the synthesis of pharmacologically active molecules. Its primary significance in the pharmaceutical industry lies in its role as a key intermediate for the production of Pregabalin, a widely used medication for neuropathic pain, epilepsy, and generalized anxiety disorder. This technical guide delves into the metabolic fate of this compound. However, direct metabolic studies on this compound are scarce due to its nature as a synthetic intermediate. Therefore, to understand its likely biological disposition, this paper will focus on the comprehensive pharmacokinetic profile of its end-product, Pregabalin. The metabolic inertness of Pregabalin provides strong evidence for the anticipated metabolic behavior of its precursor, this compound.

The Pharmacokinetic Profile of Pregabalin

Extensive clinical studies have demonstrated that Pregabalin exhibits a predictable and linear pharmacokinetic profile. A key feature of this profile is its lack of significant metabolism in the human body.

Absorption

Following oral administration, Pregabalin is rapidly and extensively absorbed from the gastrointestinal tract.[1][2] This absorption is mediated by an active transport process involving the large neutral amino acid transporter 1 (LAT1). Peak plasma concentrations are typically reached within 1 to 1.5 hours.[1][3] The oral bioavailability of Pregabalin is high, estimated to be 90% or greater, and is independent of the dose.[1][2][3] While the presence of food can reduce the rate of absorption, leading to a delay in the time to peak concentration, it does not have a clinically significant effect on the overall extent of absorption.[1][4]

Distribution

Pregabalin has an apparent volume of distribution of approximately 0.5 L/kg and readily crosses the blood-brain barrier to enter the central nervous system.[5][6] Notably, it does not bind to plasma proteins.[4][5][6] This lack of protein binding contributes to its predictable pharmacokinetics and low potential for drug-drug interactions related to protein displacement.

Metabolism

Pregabalin undergoes minimal to no metabolism in humans.[5][6][7] Studies utilizing radiolabeled Pregabalin have shown that approximately 98% of the administered dose is recovered in the urine as the unchanged parent drug.[5][8] The primary metabolite identified is an N-methylated derivative, which accounts for only 0.9% of the dose.[7] This metabolic inertness means that Pregabalin does not induce or inhibit major drug-metabolizing enzymes, such as the cytochrome P450 system.[4][6]

Excretion

The primary route of elimination for Pregabalin is renal excretion.[6] Over 90% of the administered dose is excreted unchanged in the urine.[7][8] The elimination half-life of Pregabalin is approximately 6.3 hours.[2][4][6] Its clearance is directly proportional to creatinine clearance, necessitating dose adjustments in patients with impaired renal function.[3][6]

Quantitative Pharmacokinetic Data for Pregabalin

The following table summarizes the key quantitative pharmacokinetic parameters of Pregabalin in healthy adult volunteers.

| Parameter | Value | Reference |

| Oral Bioavailability | ≥90% | [1][2][3] |

| Time to Peak Plasma Concentration (Tmax) | 0.7 - 1.5 hours | [1][6] |

| Elimination Half-life (t½) | ~6.3 hours | [2][4][6] |

| Apparent Volume of Distribution (Vd/F) | ~0.5 L/kg | [6] |

| Plasma Protein Binding | <1% | [5] |

| Percentage Excreted Unchanged in Urine | ~98% | [5][8] |

| Major Metabolite | N-methylpregabalin | [5][7] |

| Percentage of Dose as N-methylpregabalin | 0.9% | [7] |

Experimental Protocols: A Representative Pharmacokinetic Study

The following outlines a generalized methodology for a clinical study designed to evaluate the single-dose pharmacokinetics of an orally administered compound like Pregabalin, based on common practices described in the literature.[1]

Study Design: An open-label, single-dose, crossover study in healthy adult volunteers.

Participants: A cohort of healthy male and female volunteers, typically between the ages of 18 and 55, with no clinically significant abnormalities as determined by medical history, physical examination, and laboratory tests.

Drug Administration: Participants receive a single oral dose of the investigational drug (e.g., a capsule containing a specific milligram amount of Pregabalin) with a standardized volume of water after an overnight fast.

Pharmacokinetic Sampling: Serial blood samples are collected into tubes containing an appropriate anticoagulant at predefined time points before and after drug administration (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-dose). Plasma is separated by centrifugation and stored frozen until analysis. Urine is collected over specified intervals (e.g., 0-4, 4-8, 8-12, 12-24, and 24-48 hours post-dose) to determine the extent of renal excretion.

Bioanalytical Method: Plasma and urine concentrations of the drug and any potential metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method ensures high sensitivity and specificity for the analytes.

Pharmacokinetic Analysis: The plasma concentration-time data for each participant are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including:

-

Maximum plasma concentration (Cmax)

-

Time to reach Cmax (Tmax)

-

Area under the plasma concentration-time curve from time zero to the last quantifiable concentration (AUC0-t)

-

Area under the plasma concentration-time curve extrapolated to infinity (AUC0-∞)

-

Elimination half-life (t½)

-

Apparent total body clearance (CL/F)

-

Apparent volume of distribution (Vd/F)

The amount of unchanged drug excreted in the urine is also calculated to determine the renal clearance.

Visualizing the Pharmacokinetic Pathway of Pregabalin

The following diagram illustrates the disposition of Pregabalin in the body, highlighting its minimal metabolism.

Synthetic Relevance of this compound

While not a substrate for metabolic pathways, this compound is a crucial component in the chemical synthesis of Pregabalin. Various synthetic routes have been developed, often involving the resolution of a racemic mixture to obtain the desired (S)-enantiomer, which is the pharmacologically active form. Enzymatic synthesis methods are also employed to achieve high enantioselectivity.

The following diagram provides a simplified overview of a synthetic workflow where this compound or its precursors are involved.

Conclusion

The metabolic pathways of this compound are not a subject of significant investigation, as it is primarily a synthetic intermediate. The extensive data available for its derivative, Pregabalin, strongly indicate that this compound is not significantly metabolized in the human body. Pregabalin's pharmacokinetic profile is characterized by rapid absorption, minimal plasma protein binding, and near-complete elimination as an unchanged drug through renal excretion. This lack of metabolism is a key feature that contributes to its predictable clinical effects and low potential for metabolic drug-drug interactions. For researchers and drug development professionals, the focus regarding this compound should therefore remain on its role in the efficient and stereoselective synthesis of non-metabolized therapeutic agents like Pregabalin.

References

- 1. Clinical pharmacokinetics of pregabalin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pregabalin Uses, Interactions & Mechanism of Action | Study.com [study.com]

- 3. Pharmacotherapy Update | Pregabalin (Lyrica®):Part I [clevelandclinicmeded.com]

- 4. gup.ub.gu.se [gup.ub.gu.se]

- 5. Pregabalin - Wikipedia [en.wikipedia.org]

- 6. Pregabalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Pregabalin | C8H17NO2 | CID 5486971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Role of 3-Amino-5-methylhexanoic Acid in Neurotransmitter Function: A Technical Whitepaper

Disclaimer: Direct research on the role of 3-Amino-5-methylhexanoic acid in neurotransmitter function is limited. This document focuses on its significance as a key chiral intermediate in the synthesis of Pregabalin, a widely studied drug with a well-defined mechanism of action on neurotransmitter systems. The information presented herein primarily pertains to the neuropharmacology of Pregabalin as a derivative of this compound.

Introduction

This compound is a β-amino acid that has garnered significant attention in the field of medicinal chemistry. While its direct interaction with neurotransmitter systems is not well-documented in publicly available literature, its stereoisomer, (S)-3-Amino-5-methylhexanoic acid, serves as a crucial building block for the synthesis of Pregabalin. Pregabalin, chemically known as (S)-3-(aminomethyl)-5-methylhexanoic acid, is a potent anticonvulsant, analgesic, and anxiolytic agent.[1][2] This technical guide will delve into the established role of this structural scaffold in neurotransmitter function by examining the pharmacology of Pregabalin.

The Neuropharmacology of Pregabalin: A Derivative of this compound

Pregabalin exerts its effects by acting as a potent ligand for the α2δ (alpha-2-delta) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[3][4] This binding is crucial for its therapeutic actions. Although structurally similar to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), Pregabalin does not bind to GABA receptors and does not exhibit direct GABAergic activity.[5]

Mechanism of Action

The primary mechanism of action of Pregabalin involves the modulation of calcium influx at nerve terminals. By binding to the α2δ-1 and α2δ-2 subunits of presynaptic VGCCs, Pregabalin reduces the depolarization-induced influx of calcium.[6][7] This reduction in intracellular calcium leads to a subsequent decrease in the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[5][7] The modulation of neurotransmitter release is believed to be the cornerstone of Pregabalin's anticonvulsant, analgesic, and anxiolytic properties.

Quantitative Data

The following tables summarize key quantitative data related to the pharmacological profile of Pregabalin.

Table 1: Binding Affinity of Pregabalin

| Target | Ligand | Kd (nM) | Reference |

| α2δ-1 subunit | [3H]-Pregabalin | 6.0 | [8] |

| α2δ-2 subunit | [3H]-Pregabalin | 7.2 | [8] |

Table 2: Pharmacokinetic Properties of Pregabalin

| Parameter | Value | Reference |

| Bioavailability | ≥90% | [3][9] |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | [3][10] |

| Protein Binding | <1% | [3][5] |

| Metabolism | Negligible (<2%) | [3][10] |

| Elimination Half-life | 6.3 hours | [3][5] |

| Excretion | Primarily renal (unchanged) | [3][10] |

Table 3: Effect of Pregabalin on Calcium Currents

| Condition | Parameter | Value | Reference |

| Acute application (500 µM) | Reduction in EPSC amplitude | ~30% | [6] |

| Acute application | Reduction in spontaneous event frequency | Drastically reduced | [6] |

| Acute application | Mean calcium density reduction (single AP) | 14 ± 5% | [6] |

Experimental Protocols

Radioligand Binding Assay for α2δ Subunit Affinity

This protocol describes a method to determine the binding affinity of a compound for the α2δ subunit of voltage-gated calcium channels.

Methodology:

-

Membrane Preparation: Homogenize tissue known to express the α2δ subunit (e.g., porcine brain) in a suitable buffer and prepare a crude membrane fraction by centrifugation.

-

Incubation: In a reaction tube, combine the membrane preparation, a known concentration of a radiolabeled ligand that binds to the α2δ subunit (e.g., [3H]-gabapentin or [3H]-pregabalin), and varying concentrations of the test compound. Incubate at room temperature for a defined period (e.g., 30 minutes) to allow binding to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Electrophysiological Recording of Calcium Currents

This protocol outlines a method to measure the effect of a compound on voltage-gated calcium currents in neuronal cells.

Methodology:

-

Cell Preparation: Use a cell line expressing the desired voltage-gated calcium channel subunits or primary neurons.

-

Patch-Clamp Recording: Establish a whole-cell patch-clamp recording configuration.

-

Voltage Protocol: Apply a voltage-step protocol to elicit calcium currents.

-

Compound Application: Perfuse the cells with a solution containing the test compound at various concentrations.

-

Data Acquisition: Record the calcium currents before, during, and after the application of the test compound.

-

Analysis: Analyze the changes in the amplitude and kinetics of the calcium currents to determine the effect of the compound.

Synthesis of Pregabalin from (S)-3-Amino-5-methylhexanoic acid

The primary relevance of (S)-3-Amino-5-methylhexanoic acid in neuroscience is its role as a precursor in the synthesis of Pregabalin. Various synthetic routes have been developed, often involving the resolution of a racemic mixture or an asymmetric synthesis to obtain the desired (S)-enantiomer. A common strategy involves the Hofmann rearrangement of (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid.

The Broader Context of β-Amino Acids in Neuroscience

While specific data on this compound is scarce, β-amino acids as a class are of growing interest in neuroscience.[11] They can be incorporated into peptides to create peptidomimetics with enhanced stability against enzymatic degradation.[12] Some β-amino acids, like β-alanine, are known to have neuromodulatory properties and can interact with GABA and glycine receptors.[11] The study of β-amino acids and their derivatives, therefore, remains a promising area for the development of novel therapeutics for neurological disorders.

Conclusion

References

- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 2. Amino acid neurotransmitter - Wikipedia [en.wikipedia.org]

- 3. Pregabalin pharmacology and its relevance to clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pregabalin - Wikipedia [en.wikipedia.org]

- 6. Pregabalin Modulation of Neurotransmitter Release Is Mediated by Change in Intrinsic Activation/Inactivation Properties of Cav2.1 Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Pregabalin? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. epomedicine.com [epomedicine.com]

- 10. m.youtube.com [m.youtube.com]

- 11. The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. graphviz.org [graphviz.org]

3-Amino-5-methylhexanoic Acid: A Technical Guide to a GABA Analog That Redefined Neuromodulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-methylhexanoic acid, commonly known as pregabalin, is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). Despite its structural similarity to GABA, its mechanism of action does not involve direct interaction with GABA receptors. Instead, pregabalin exerts its therapeutic effects through a novel mechanism, binding with high affinity to the α2δ-1 subunit of voltage-gated calcium channels. This interaction leads to a reduction in the release of several excitatory neurotransmitters, resulting in anticonvulsant, analgesic, and anxiolytic properties. This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, pharmacokinetic profile, and clinical applications, with a focus on quantitative data and detailed experimental methodologies.

Introduction

This compound is a lipophilic γ-amino acid and a potent anticonvulsant, analgesic, and anxiolytic agent.[1] Developed as a successor to gabapentin, it exhibits a more favorable pharmacokinetic profile and higher binding affinity to its molecular target.[2] The (S)-enantiomer, (S)-3-(aminomethyl)-5-methylhexanoic acid, is the pharmacologically active form.[3] This document serves as a technical resource for researchers and drug development professionals, offering detailed insights into the preclinical and clinical aspects of this important therapeutic agent.

Synthesis of (S)-3-(Aminomethyl)-5-methylhexanoic Acid

The synthesis of enantiomerically pure (S)-3-(aminomethyl)-5-methylhexanoic acid is crucial for its pharmacological activity. Several synthetic strategies have been developed, including classical resolution of a racemic mixture and asymmetric synthesis.

Resolution of Racemic 3-(Aminomethyl)-5-methylhexanoic Acid

A common and scalable method involves the resolution of racemic 3-(aminomethyl)-5-methylhexanoic acid using a chiral resolving agent, such as (S)-(+)-mandelic acid.[3][4]

Experimental Protocol: Resolution with (S)-Mandelic Acid [3]

-

Salt Formation: Racemic 3-(aminomethyl)-5-methylhexanoic acid is dissolved in a suitable solvent system, typically a mixture of water and an alcohol like isopropanol. An equimolar amount of (S)-(+)-mandelic acid is added to the solution.

-

Diastereomeric Crystallization: The mixture is heated to obtain a clear solution and then gradually cooled. The diastereomeric salt of (S)-3-(aminomethyl)-5-methylhexanoic acid with (S)-mandelic acid preferentially crystallizes out of the solution due to its lower solubility.

-

Isolation of the Diastereomer: The precipitated salt is isolated by filtration.

-

Liberation of the Free Amino Acid: The isolated diastereomeric salt is treated with a base, such as triethylamine, in a polar solvent like methanol to neutralize the mandelic acid and liberate the free (S)-3-(aminomethyl)-5-methylhexanoic acid.

-

Purification: The final product is purified by recrystallization from a suitable solvent system, for instance, a mixture of isopropyl alcohol and water, to yield highly pure (S)-3-(aminomethyl)-5-methylhexanoic acid.

Asymmetric Synthesis

Asymmetric synthesis routes offer the advantage of directly producing the desired enantiomer, thus avoiding the loss of 50% of the material inherent in classical resolutions. One notable approach involves the use of a chiral auxiliary.

Mechanism of Action: Beyond a GABA Analog

While structurally similar to GABA, this compound does not bind to GABAA or GABAB receptors, nor does it affect GABA synthesis or degradation.[5] Its primary mechanism of action is the high-affinity binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[2][3][6]

This binding to the α2δ-1 subunit reduces the influx of calcium into presynaptic nerve terminals.[3] The diminished calcium entry, in turn, leads to a decrease in the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[3][5] This modulation of neurotransmitter release is believed to be the basis for its therapeutic effects in neuropathic pain, epilepsy, and anxiety disorders.[3][6]

Caption: Signaling pathway of this compound.

Binding Affinity

The binding affinity of this compound to the α2δ subunits has been quantified in various studies.

| Ligand | Subunit | Binding Affinity (Kd or Ki) | Reference |

| [3H]-Pregabalin | α2δ-1 | 6.0 nM (Kd) | [7] |

| [3H]-Pregabalin | α2δ-2 | 7.2 nM (Kd) | [7] |

| Pregabalin | α2δ (pig brain membranes) | 32 nM (Ki) | [8] |

| Gabapentin | α2δ (pig brain membranes) | 140 nM (Ki) | [8] |

Experimental Protocol: Radioligand Binding Assay for α2δ Subunit Affinity [9][10]

-

Membrane Preparation: Brain tissue (e.g., porcine or rat cortex) is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled ligand that binds to the α2δ subunit (e.g., [3H]-gabapentin or [3H]-pregabalin).

-

Competition Binding: To determine the binding affinity of this compound, increasing concentrations of the unlabeled compound are added to the wells to compete with the radioligand for binding to the α2δ subunit.

-